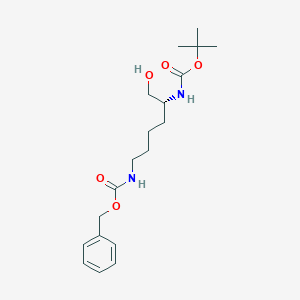

(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester

描述

®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is a complex organic compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a hydroxyhexyl chain, and a benzyl ester moiety. These functional groups contribute to its reactivity and versatility in synthetic chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Protection of the amine group: The amine group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the hydroxyhexyl chain: The hydroxyhexyl chain is introduced through a series of reactions, such as alkylation or reduction.

Coupling with benzyl chloroformate: The protected amine is then coupled with benzyl chloroformate to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary alcohol.

Substitution: Formation of a free amine or a new protected amine.

科学研究应用

1.1. Drug Development

This compound is primarily investigated for its role in drug design, particularly as a prodrug or an intermediate in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacokinetic properties such as solubility and bioavailability. For instance, the incorporation of the benzyl ester group can improve membrane permeability, facilitating better absorption in biological systems .

1.2. Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes, making them candidates for the development of therapeutic agents against diseases involving enzyme dysregulation. Such applications are particularly relevant in cancer treatment and metabolic disorders .

2.1. Targeted Delivery

The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for targeted drug delivery systems. By conjugating this compound with therapeutic agents, researchers aim to enhance the specificity and efficacy of drugs, minimizing side effects associated with conventional therapies .

2.2. Nanoparticle Formulations

Incorporating (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester into nanoparticle formulations has shown promise in improving the stability and release profiles of encapsulated drugs. The hydrophobic nature of the benzyl ester facilitates loading into lipid-based nanoparticles, which are increasingly used in modern pharmacotherapy .

3.1. Protein Interaction Studies

This compound serves as a valuable tool in biochemical assays aimed at studying protein-ligand interactions. Its functional groups allow for specific binding to target proteins, which can be exploited to elucidate mechanisms of action or to screen for potential inhibitors in drug discovery processes .

3.2. Synthesis of Peptide Analogues

Due to its structural characteristics, this compound is employed in the synthesis of peptide analogues that mimic natural substrates or inhibitors. These analogues are crucial for understanding biological pathways and developing new therapeutic strategies against various diseases .

Case Studies and Research Findings

作用机制

The mechanism of action of ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyhexyl chain and benzyl ester moiety can interact with enzymes and receptors, modulating their activity. The Boc group provides stability and protection, allowing the compound to reach its target site without premature degradation.

相似化合物的比较

Similar Compounds

- ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid methyl ester

- ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid ethyl ester

- ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid propyl ester

Uniqueness

Compared to similar compounds, ®-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is unique due to the presence of the benzyl ester moiety. This group enhances its reactivity and allows for specific interactions with biological targets. Additionally, the benzyl ester can be selectively modified, providing opportunities for further functionalization and application in various fields.

生物活性

(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamic acid moiety, a benzyl ester, and a tert-butoxycarbonyl group. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit significant pharmacological effects, including:

- Anti-inflammatory properties : Compounds in this class have been shown to inhibit pro-inflammatory cytokines.

- Analgesic effects : Potential applications in pain management have been suggested based on structure-activity relationships.

- Antimicrobial activity : Some derivatives have demonstrated efficacy against bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the relationship between structural features and biological activity:

Case Studies and Research Findings

- Anti-inflammatory Studies :

- Analgesic Effects :

- Antimicrobial Activity :

The proposed mechanism of action involves the inhibition of specific enzymes or receptors involved in inflammatory pathways. Computational studies suggest that the compound may interact with cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

属性

IUPAC Name |

benzyl N-[(5R)-6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAPMZGXJGUYNO-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650657 | |

| Record name | Benzyl tert-butyl [(5R)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252940-35-5 | |

| Record name | Benzyl tert-butyl [(5R)-6-hydroxyhexane-1,5-diyl]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。